molecular formula C10H15N3O2 B4539880 N-(2-METHOXYETHYL)-N'-(4-PYRIDYLMETHYL)UREA

N-(2-METHOXYETHYL)-N'-(4-PYRIDYLMETHYL)UREA

Cat. No.: B4539880
M. Wt: 209.24 g/mol
InChI Key: PGYRIBONIQVEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N-(2-METHOXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA allows it to interact with biological systems and chemical environments in specific ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA typically involves the reaction of 2-methoxyethylamine with 4-pyridylmethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-METHOXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Safety measures are implemented to handle the reactive intermediates and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the methoxyethyl or pyridylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxyethyl)-N’-(4-pyridylmethyl)urea, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-METHOXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-METHOXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved in its mechanism of action may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-HYDROXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N-(2-ETHOXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(2-METHOXYETHYL)-N’-(4-PYRIDYLMETHYL)UREA is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxyethyl group may enhance its solubility and stability, while the pyridylmethyl group can facilitate interactions with aromatic systems in biological molecules.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-7-6-12-10(14)13-8-9-2-4-11-5-3-9/h2-5H,6-8H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYRIBONIQVEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-METHOXYETHYL)-N'-(4-PYRIDYLMETHYL)UREA
Reactant of Route 2
Reactant of Route 2
N-(2-METHOXYETHYL)-N'-(4-PYRIDYLMETHYL)UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-METHOXYETHYL)-N'-(4-PYRIDYLMETHYL)UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-METHOXYETHYL)-N'-(4-PYRIDYLMETHYL)UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-METHOXYETHYL)-N'-(4-PYRIDYLMETHYL)UREA
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-METHOXYETHYL)-N'-(4-PYRIDYLMETHYL)UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.